molecular formula C12H20ClNO B010211 2-Chloro-N-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide CAS No. 105838-50-4

2-Chloro-N-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide

Cat. No.: B010211
CAS No.: 105838-50-4
M. Wt: 229.74 g/mol
InChI Key: FLUMHSYXYCELKC-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,3,3-trimethylbicyclo[221]heptan-2-yl)acetamide is a chemical compound with the molecular formula C12H20ClNO It is known for its unique bicyclic structure, which includes a chlorine atom and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide typically involves the reaction of 2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions at reflux temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Hydrolysis: Formation of 2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine and acetic acid.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide involves its interaction with specific molecular targets. The chlorine atom and acetamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide is unique due to the presence of both a chlorine atom and an acetamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar bicyclic compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO/c1-11(2)8-4-5-9(6-8)12(11,3)14-10(15)7-13/h8-9H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUMHSYXYCELKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1(C)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389681
Record name 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105838-50-4
Record name 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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